molecular formula C15H14ClNOS B2820874 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol CAS No. 1232826-69-5

4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol

Cat. No.: B2820874
CAS No.: 1232826-69-5
M. Wt: 291.79
InChI Key: XGMQONPMRNLVBA-LICLKQGHSA-N
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Preparation Methods

The synthesis of 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 4-(methylthio)benzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imine group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.

Scientific Research Applications

4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methylthio groups contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol can be compared with similar compounds such as:

Properties

IUPAC Name

4-chloro-2-[(4-methylsulfanylphenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMQONPMRNLVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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